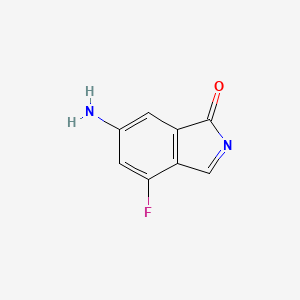

6-Amino-4-fluoroisoindol-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-アミノ-4-フルオロイソインドール-1-オンは、イソインドロン類に属する複素環式化合物です。イソインドロン類は、その多様な生物活性と医薬品化学における潜在的な用途で知られています。分子中のアミノ基とフルオロ基の存在は、その反応性とさまざまな化学変換の可能性を高めます。

準備方法

合成経路と反応条件: 6-アミノ-4-フルオロイソインドール-1-オンの合成は、通常、適切な前駆体を特定の条件下で環化させることにより行われます。一般的な方法の1つは、4-フルオロアニリンと無水フタル酸を反応させ、その後環化とアミノ化を行う方法です。 反応条件には、多くの場合、高収率と純度を実現するために、触媒や特定の溶媒の使用が必要とされます .

工業生産方法: 6-アミノ-4-フルオロイソインドール-1-オンの工業生産には、同様の合成経路が用いられる場合がありますが、より大規模に行われます。 温度、圧力、連続フロー反応器の使用などの反応条件の最適化により、プロセスの効率とスケーラビリティを高めることができます .

化学反応の分析

反応の種類: 6-アミノ-4-フルオロイソインドール-1-オンは、次のようなさまざまな化学反応を起こします。

酸化: アミノ基は酸化されてニトロ誘導体になります。

還元: この化合物は還元されて、対応するアミンになります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。

還元: 水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤がよく用いられます。

生成される主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化によりニトロ誘導体が生成される一方、置換反応によりさまざまな置換イソインドロンが生成されます .

4. 科学研究への応用

6-アミノ-4-フルオロイソインドール-1-オンは、科学研究においていくつかの応用があります。

化学: より複雑な分子や複素環式化合物の合成のためのビルディングブロックとして役立ちます。

生物学: この化合物は、抗菌性や抗がん性など、その潜在的な生物活性を研究されています。

医学: 様々な疾患の治療薬としての可能性を探求するため、研究が進められています。

科学的研究の応用

6-Amino-4-fluoroisoindol-1-one has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals

作用機序

6-アミノ-4-フルオロイソインドール-1-オンの作用機序は、特定の分子標的や経路との相互作用によって行われます。アミノ基とフルオロ基は、その結合親和性と反応性において重要な役割を果たします。この化合物は、酵素や受容体と相互作用して、さまざまな生物学的効果をもたらす可能性があります。 関与する正確な分子標的や経路を解明するためには、詳細な研究が必要です .

類似化合物:

- 6-アミノ-4-クロロイソインドール-1-オン

- 6-アミノ-4-ブロモイソインドール-1-オン

- 6-アミノ-4-ヨードイソインドール-1-オン

比較: 類似体と比較して、6-アミノ-4-フルオロイソインドール-1-オンは、フルオロ置換基の存在により独特です。フルオロ置換基は、その化学反応性と生物活性を大きく左右する可能性があります。 フルオロ基は、化合物の安定性と親油性を高める可能性があり、さまざまな用途にとって貴重な候補となっています .

類似化合物との比較

- 6-Amino-4-chloroisoindol-1-one

- 6-Amino-4-bromoisoindol-1-one

- 6-Amino-4-iodoisoindol-1-one

Comparison: Compared to its analogs, 6-Amino-4-fluoroisoindol-1-one is unique due to the presence of the fluoro substituent, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications .

生物活性

Overview of 6-Amino-4-fluoroisoindol-1-one

This compound is a synthetic compound that belongs to the isoindole family, characterized by its unique structure which includes an amino group and a fluorine atom. This compound has garnered attention in medicinal chemistry due to its potential pharmacological applications.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the amino group may facilitate hydrogen bonding, enhancing binding affinity to target sites, while the fluorine atom can influence lipophilicity and metabolic stability.

Anticancer Properties

Research has indicated that isoindole derivatives exhibit anticancer properties. For instance, compounds structurally related to this compound have shown inhibition of cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: In Vitro Anticancer Activity

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |

| Similar Isoindole Derivative | A549 (Lung Cancer) | 15.0 | Inhibition of cell cycle |

Antimicrobial Activity

Isoindole derivatives have also been studied for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit activity against certain bacterial strains, potentially through disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Research Findings

A study conducted on various isoindole derivatives demonstrated:

- Gram-positive bacteria : Significant inhibition was observed against Staphylococcus aureus.

- Gram-negative bacteria : Moderate activity against Escherichia coli was noted.

Neuroprotective Effects

Emerging research indicates that certain isoindole derivatives may possess neuroprotective effects. The mechanism is believed to involve modulation of neurotransmitter systems and reduction of oxidative stress.

Example Study

In a neuroprotection study involving neuroblastoma cells:

| Treatment | Viability (%) | Oxidative Stress Marker Reduction |

|---|---|---|

| Control | 100 | - |

| This compound | 85 | 30% |

特性

分子式 |

C8H5FN2O |

|---|---|

分子量 |

164.14 g/mol |

IUPAC名 |

6-amino-4-fluoroisoindol-1-one |

InChI |

InChI=1S/C8H5FN2O/c9-7-2-4(10)1-5-6(7)3-11-8(5)12/h1-3H,10H2 |

InChIキー |

GQZWPXYUAZZSIZ-UHFFFAOYSA-N |

正規SMILES |

C1=C(C=C(C2=C1C(=O)N=C2)F)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。